

# How to dissolve [Dmt1]DALDA powder for experiments

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## Compound of Interest

Compound Name: [Dmt1]DALDA

Cat. No.: B526439

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## Application Notes and Protocols for [Dmt1]DALDA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and application of [Dmt1]DALDA powder for experimental use. [Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH<sub>2</sub>), a potent and selective  $\mu$ -opioid receptor agonist, is a valuable tool in pain research and opioid signaling studies.

## Product Information

- Product Name: [Dmt1]DALDA
- Appearance: Lyophilized white powder
- Molecular Formula: C<sub>32</sub>H<sub>49</sub>N<sub>9</sub>O<sub>5</sub>
- Molecular Weight: 655.8 g/mol
- Key Properties: A highly potent and selective  $\mu$ -opioid receptor agonist with demonstrated stability against enzymatic degradation.[1][2] It has been shown to cross the blood-brain barrier.[3]

## Solubility and Storage

**[Dmt1]DALDA** is a basic peptide due to the presence of arginine and lysine residues, which dictates its solubility properties. Proper storage is crucial to maintain the integrity and activity of the peptide.

**Storage of Lyophilized Powder:** For long-term stability, the lyophilized powder should be stored at -20°C or preferably -80°C. Under these conditions, the powder is stable for more than a year.

**Preparation of Stock Solutions:** It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration for experiments. This minimizes the need to repeatedly weigh small amounts of the powder and reduces the number of freeze-thaw cycles for the stock solution.

- **Aqueous Stock Solution (Recommended for most applications):**
  - **Solvent:** Sterile, distilled water or a slightly acidic buffer.
  - **Protocol:** One study specifies the preparation of 1 mM stock solutions in water.<sup>[1]</sup> To prepare a 1 mM stock solution, dissolve the appropriate amount of **[Dmt1]DALDA** powder in sterile water. For example, to make 1 mL of a 1 mM stock solution, dissolve 0.656 mg of **[Dmt1]DALDA** in 1 mL of sterile water.
  - **Assistance with Dissolution:** If the peptide does not dissolve readily, brief sonication (e.g., 3 cycles of 10-15 seconds) can be applied.
- **DMSO Stock Solution (For higher concentrations or specific experimental needs):**
  - **Solvent:** Dimethyl sulfoxide (DMSO). While less common for this peptide, DMSO can be used if higher concentration stocks are required.
  - **Protocol:** Start by dissolving a small test amount of the peptide in 100% DMSO. If successful, the entire amount can be dissolved. It is crucial to keep the final concentration of DMSO in cell culture media below 0.5% to avoid cytotoxicity.<sup>[4]</sup>
  - **Note:** The use of DMSO-d6 for NMR analysis of **[Dmt1]DALDA** analogues suggests its solubility in DMSO.<sup>[5]</sup>

Storage of Stock Solutions: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

- Storage Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).<sup>[4]</sup>
- Stability: **[Dmt1]DALDA** has shown high stability in sheep blood over 2 hours, indicating good stability in biological fluids.

## Experimental Protocols

In Vitro Experiments:

Preparation of Working Solutions for Cell-Based Assays:

- Thaw a single aliquot of the **[Dmt1]DALDA** stock solution (either in water or DMSO) at room temperature.
- Dilute the stock solution serially in the appropriate cell culture medium or buffer to achieve the desired final concentration.
- If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5%.<sup>[4]</sup> It is advisable to perform a stepwise dilution to prevent precipitation of the peptide.<sup>[4]</sup>

Typical In Vitro Working Concentrations: The effective concentration of **[Dmt1]DALDA** in vitro is typically in the nanomolar range, reflecting its high potency. The exact concentration will depend on the specific assay and cell type.

Assay Type	Cell/Tissue Type	Reported Concentration/Value
Receptor Binding Assay (Ki)	Human $\mu$ -opioid receptor (hMOR)	0.143 nM[3]
Receptor Binding Assay (Kd)	Human $\mu$ -opioid receptor (hMOR)	0.199 nM[6]
Functional Assay (IC50)	Guinea Pig Ileum (GPI)	1.41 nM
Functional Assay (IC50)	Mouse Vas Deferens (MVD)	23.1 nM

#### In Vivo Experiments:

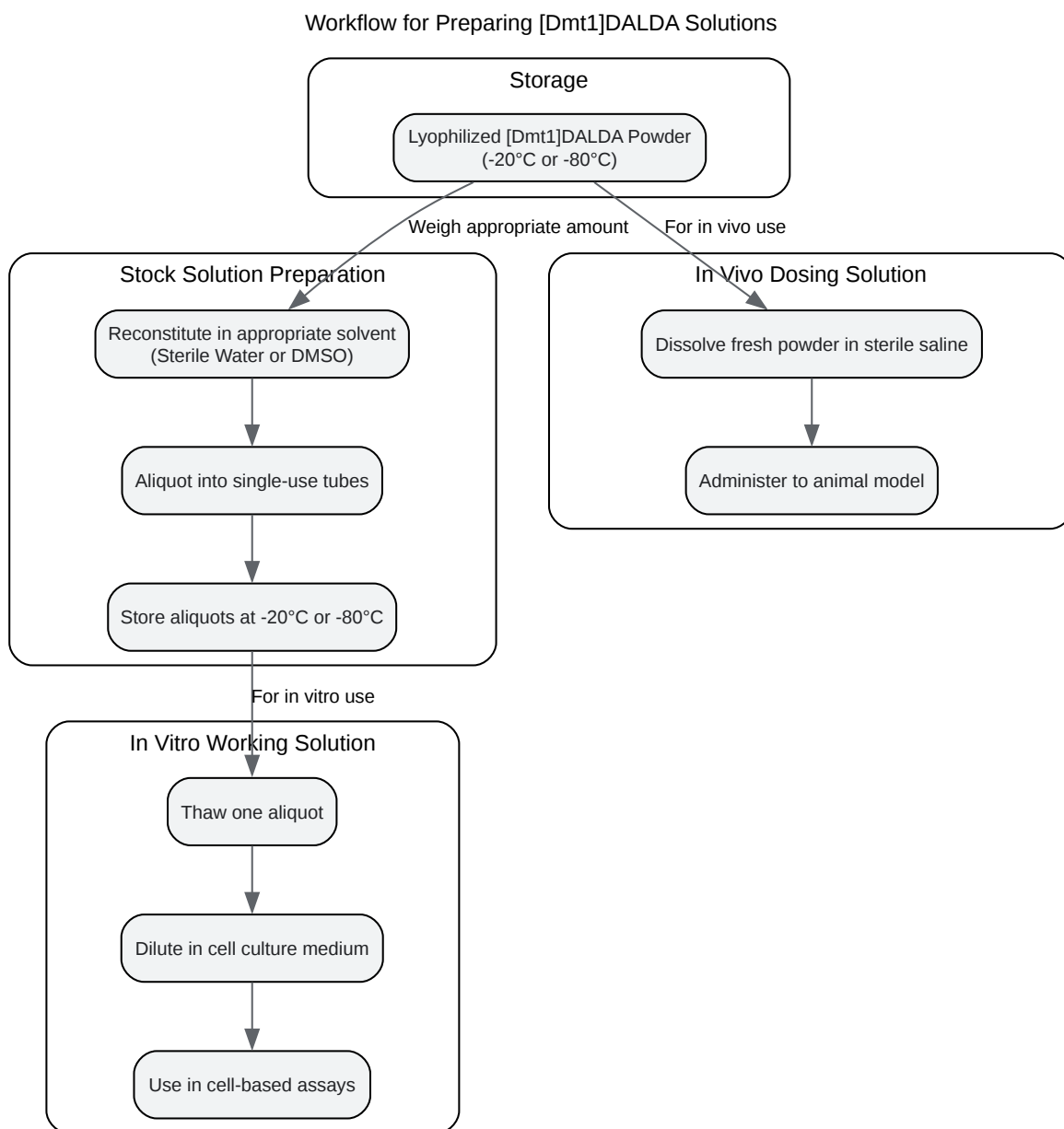
Preparation of Dosing Solutions for Animal Studies: For in vivo administration, **[Dmt1]DALDA** is typically dissolved in a sterile, isotonic vehicle.

- Vehicle: Sterile saline (0.9% NaCl) is a commonly used and recommended vehicle.[7]
- Protocol:
  - Calculate the total amount of **[Dmt1]DALDA** required based on the animal's weight and the desired dose.
  - Aseptically weigh the required amount of lyophilized **[Dmt1]DALDA** powder.
  - Dissolve the powder in the appropriate volume of sterile saline to achieve the final desired concentration for injection.
  - Ensure the solution is clear and free of particulates before administration. If necessary, sterile filter the solution.

Typical In Vivo Dosages: The in vivo dosage of **[Dmt1]DALDA** can vary depending on the animal model, route of administration, and the specific endpoint being measured.

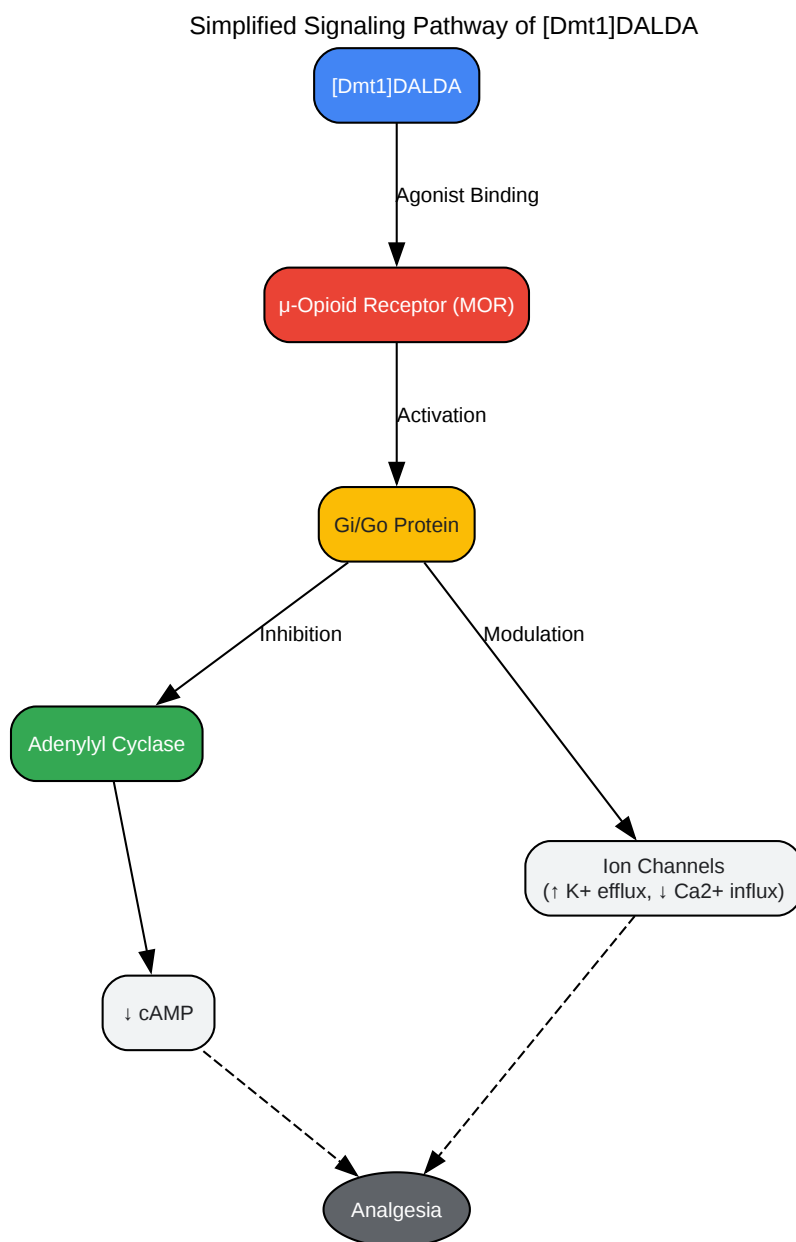
Animal Model	Route of Administration	Effective Dose Range
Rat (CRPS-I model)	Subcutaneous (s.c.)	0.03 - 0.250 mg/kg[7]
Rat (Tail-flick)	Intrathecal (i.th.)	3000-fold more potent than morphine[7]
Mouse (Tail-flick)	Subcutaneous (s.c.)	40-220-fold more potent than morphine[7]

## Visualized Workflows and Pathways



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Caption: Workflow for the preparation of **[Dmt1]DALDA** solutions.



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Caption: Simplified signaling of **[Dmt1]DALDA** via the μ-opioid receptor.

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